Mathemycin A
Description
Mathemycin A is a macrolactone antibiotic isolated from the actinomycete species Actinomycete sp. HIL Y-8620959 . Structurally, it belongs to the marginolactone family, characterized by large macrocyclic rings (≥31 carbons) often incorporating amino or guanidino functional groups . Its biosynthetic pathway shares homology with other marginolactones, such as desertomycin, suggesting conserved enzymatic mechanisms in their production .
Properties
Molecular Formula |
C71H132N2O24 |
|---|---|
Molecular Weight |
1397.8 g/mol |
IUPAC Name |
38-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-40-(10-amino-4-methyldecan-2-yl)-6,12,16,20,22,24,26,28,30,32,34,36-dodecahydroxy-5,11,13,15,17,21,27,33,39-nonamethyl-19-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclotetraconta-9,13,17-trien-2-one |
InChI |
InChI=1S/C71H132N2O24/c1-35(19-15-13-14-18-24-72)25-41(7)69-45(11)56(94-70-66(90)60(73)64(88)46(12)93-70)33-49(77)32-54(82)43(9)52(80)29-47(75)28-51(79)42(8)53(81)30-48(76)31-55(83)44(10)63(87)57(95-71-68(92)67(91)65(89)58(34-74)96-71)27-40(6)62(86)39(5)26-38(4)61(85)37(3)20-16-17-21-50(78)36(2)22-23-59(84)97-69/h16,20,26-27,35-37,39,41-58,60-71,74-83,85-92H,13-15,17-19,21-25,28-34,72-73H2,1-12H3/t35?,36?,37?,39?,41?,42?,43?,44?,45?,46-,47?,48?,49?,50?,51?,52?,53?,54?,55?,56?,57?,58-,60+,61?,62?,63?,64-,65-,66-,67+,68+,69?,70+,71-/m1/s1 |
InChI Key |
GBOWXIISIICSRF-BTWBDTHJSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2CC(CC(C(C(CC(CC(C(C(CC(CC(C(C(C(C=C(C(C(C=C(C(C(C=CCCC(C(CCC(=O)OC(C2C)C(C)CC(C)CCCCCCN)C)O)C)O)C)C)O)C)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C)O)O)O)C)O)O)O)C)O)O)O)N)O |
Canonical SMILES |
CC1CCC(=O)OC(C(C(CC(CC(C(C(CC(CC(C(C(CC(CC(C(C(C(C=C(C(C(C=C(C(C(C=CCCC1O)C)O)C)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)C)O)O)O)C)O)O)O)C)O)O)OC3C(C(C(C(O3)C)O)N)O)C)C(C)CC(C)CCCCCCN |
Synonyms |
mathemycin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
Structural vs. Functional Similarity :
- This compound and B share biosynthetic origins and macrocyclic structures but may diverge in post-PKS modifications, impacting target specificity .
- Thiobutacin’s thiobutyric acid structure suggests a mechanistically distinct pathway compared to macrolactones, possibly inhibiting fatty acid synthesis .
Efficacy Gaps: No direct comparative studies on MIC values or in vivo efficacy between this compound and its analogs are available, limiting translational insights .
Biosynthetic Insights: Desertomycin’s gene cluster homology with this compound underscores evolutionary conservation in marginolactone production, offering targets for engineered biosynthesis .
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